2-(2-fluorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]butanamide
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Overview
Description
2-(2-fluorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]butanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a fluorophenoxy group, a methylphenyl group, and an oxadiazole ring, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-fluorophenol with an appropriate butanoyl chloride to form the fluorophenoxy butanamide intermediate. This intermediate is then reacted with 5-(4-methylphenyl)-1,2,4-oxadiazole-3-amine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2-fluorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anticonvulsant and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]butanamide involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)-1,2,3-benzenetriol
- 2-(4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol
- 4-(4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)-2-methyl-1,3-benzenediol
Uniqueness
What sets 2-(2-fluorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]butanamide apart from similar compounds is its specific combination of functional groups and the presence of the oxadiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H18FN3O3 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]butanamide |
InChI |
InChI=1S/C19H18FN3O3/c1-3-15(25-16-7-5-4-6-14(16)20)17(24)21-19-22-18(26-23-19)13-10-8-12(2)9-11-13/h4-11,15H,3H2,1-2H3,(H,21,23,24) |
InChI Key |
WSGBOBXSCQUVNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NOC(=N1)C2=CC=C(C=C2)C)OC3=CC=CC=C3F |
Origin of Product |
United States |
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